

PKI-402 reducing cytotoxicity normal cells

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Compound Focus: Pki-402

CAS No.: 1173204-81-3

Cat. No.: S548413

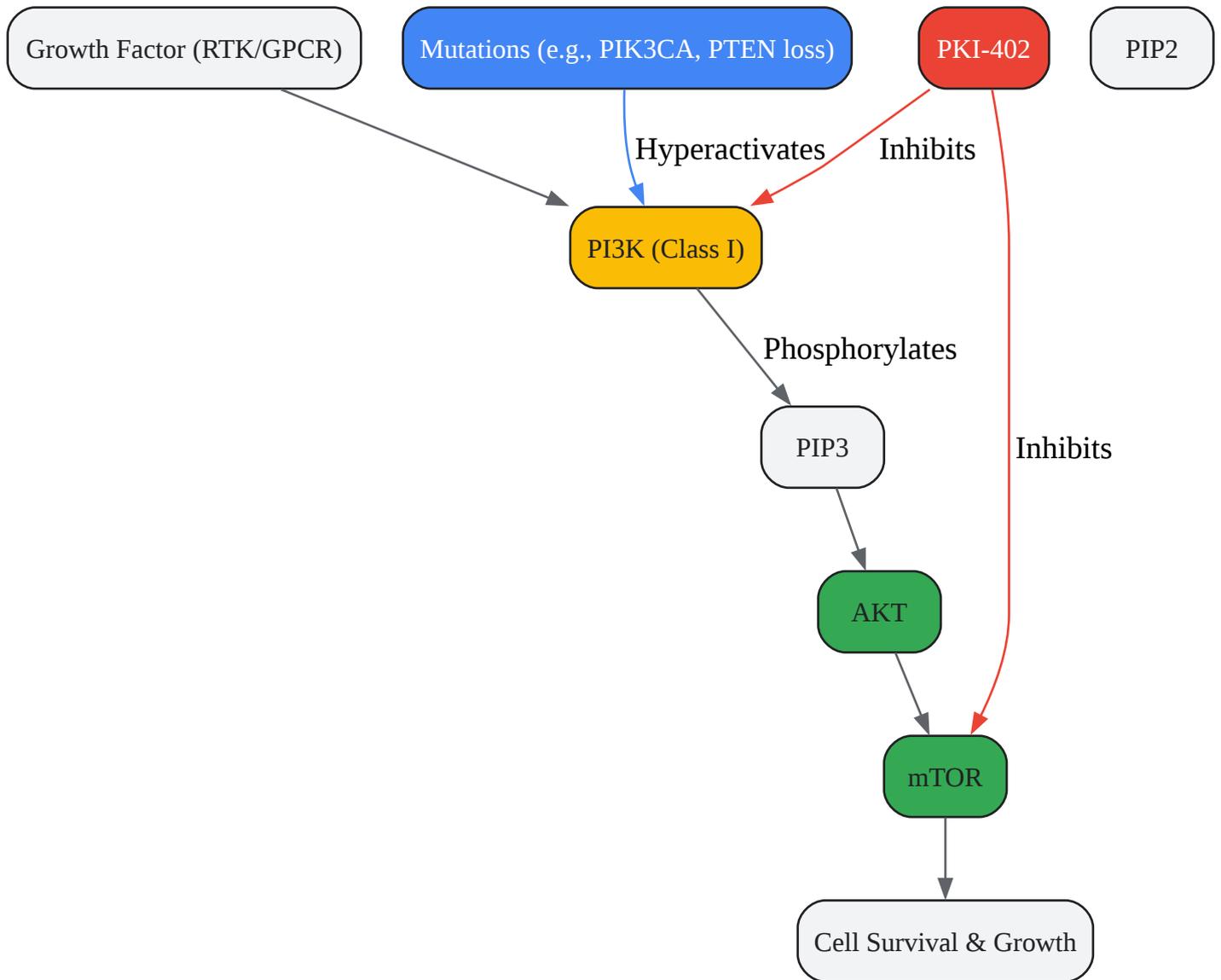
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PKI-402 at a Glance

Aspect	Details
Primary Mechanism	Potent, reversible, ATP-competitive dual inhibitor of PI3K and mTOR [1] [2]
Key Targets (IC ₅₀)	PI3K α : 2 nM; mTOR: 3 nM; PI3K β : 7 nM; PI3K δ : 14 nM; PI3K γ : 16 nM [1] [2]
Activity on Mutants	Effective against PI3K α mutants E545K & H1047R (IC ₅₀ = 3 nM) [1] [2]
Cellular Cytotoxicity (IC ₅₀)	Ranges from 6 nM to 349 nM across various human tumor cell lines [1] [2]
In Vivo Efficacy	Inhibits tumor growth in xenograft models (e.g., 100 mg/kg, i.v., daily) [1]
Reported Selectivity	Minimal effect on p-Akt in normal heart/lung tissue; induces apoptosis in cancer cells [1]

The following diagram illustrates the mechanism of action of **PKI-402** and the experimental workflow for assessing its activity and selectivity:

PKI-402 Mechanism and Testing Workflow



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The selectivity of **PKI-402** is not about reducing its inherent effect on normal cells, but rather about its **greater potency in cancer cells with specific vulnerabilities**. Key factors include:

- **Targeted Action on Oncogenic Signals:** **PKI-402** specifically inhibits the hyperactive PI3K/AKT/mTOR signaling, a central driver in many cancers. Normal cells, which are less reliant on this pathway for survival, are less affected [1] [3].
- **Enhanced Efficacy in Mutant Cells:** It is particularly effective in killing tumor cells with specific genetic alterations that make them dependent on the PI3K pathway, such as:
 - **PIK3CA mutations** (e.g., E545K, H1047R) [1] [2] [4].
 - **PTEN loss**, which leads to constitutive pathway activation [1] [3].

- **Experimental Evidence:** In vivo studies show that a single dose of **PKI-402** (100 mg/kg) suppressed Akt phosphorylation and induced apoptosis (cleaved PARP) in MDA-MB-361 breast cancer tumors. In contrast, the same dose had minimal effect on p-Akt levels in normal heart and lung tissues, with no detectable apoptosis [1].

Experimental Protocols for Assessing Activity and Selectivity

Here are detailed methodologies for key experiments cited in the research on **PKI-402**.

In Vitro Kinase Assay (Fluorescence Polarization Format)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of **PKI-402** against its direct targets, such as PI3K and mTOR [1] [5].

- **1. Assay Buffer:** 20 mM Hepes, pH 7.5, 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.
- **2. Reaction Setup:** Run in 384-well black polypropylene plates. The 20 μL reaction mixture contains:
 - 20 μM PIP₂ (substrate)
 - 25 μM ATP
 - >4% DMSO (vehicle for compound)
 - The enzyme (e.g., human PI3K)
- **3. Incubation:** Allow the reaction to proceed for 30 minutes at room temperature.
- **4. Stop & Detect:** Stop the reaction by adding 20 μL of STOP/detection buffer (100 mM Hepes, pH 7.5, 4 mM EDTA, 0.05% CHAPS) containing:
 - 10 nM detection probe
 - 40 nM GST-GRP1 protein
- **5. Measurement:** Incubate the plate for 2 hours. Measure fluorescence polarization using a plate reader (e.g., Perkin-Elmer Envision) with TAMRA-compatible filters.

In Vitro Cytotoxicity and Cell Growth Inhibition Assay

This protocol evaluates the effect of **PKI-402** on the viability of various cancer cell lines [1] [5].

- **1. Cell Plating:** Plate human tumor cell lines (e.g., MDA-MB-361, PC3, HCT116) in 96-well plates. Adjust cell numbers per well based on the growth characteristics of each line.

- **2. Compound Treatment:** Treat cells with **PKI-402**, dissolved in DMSO, to a final concentration of approximately 3 μM . Include DMSO-only wells as a vehicle control.
- **3. Incubation:** Incubate the cells with the compound for 72 hours.
- **4. Viability Measurement:** Determine the number of viable cells using the CellTiter 96 AQueous non-radioactive cell proliferation assay (or MTT assay). Quantitate the colorimetric endpoint using a multilabel HTS counter (e.g., Victor2 V).
- **5. Data Analysis:** Calculate the IC_{50} value (concentration that inhibits cell growth by 50%) using nonlinear regression analysis of the dose-response curve.

FAQs and Troubleshooting

Q1: The solubility of PKI-402 in my aqueous buffer is poor. What can I do?

- **A:** **PKI-402** is insoluble in water and has limited solubility in DMSO (0.5 - 10 mg/mL, with warming and ultrasonication required for higher concentrations) [1]. For in vitro cellular assays, always use fresh, dry DMSO to prepare a stock solution, and then dilute it into the culture medium. The final DMSO concentration in the medium should typically be kept below 0.1-0.5% to avoid solvent toxicity. For in vivo studies, it can be formulated as a homogeneous suspension in a 0.5% CMC-Na solution at ≥ 5 mg/mL [1] [5].

Q2: I am not observing the expected inhibition of p-Akt in my cancer cell model. What could be the reason?

- **A:** Consider the following:
 - **Genetic Context:** Verify the mutational status of your cell line. **PKI-402** is most potent in models with **PIK3CA mutations or PTEN loss** [1] [4]. It may be less effective in cells driven by other pathways.
 - **Drug Exposure Time:** The inhibition of Akt phosphorylation (e.g., at T308) can be rapid. Check the literature for optimal time points; for example, significant inhibition in MDA-MB-361 cells was observed within 4 hours of treatment [1].
 - **Concentration:** Confirm you are using a sufficient concentration. The IC_{50} for p-Akt (T308) inhibition is below 10 nM in sensitive cell lines [1].

Q3: Does PKI-402 have significant off-target effects that I should be concerned about?

- **A:** **PKI-402** is highly selective for Class I PI3K isoforms and mTOR. In a broad panel of 236 human protein kinases, it only showed weak activity against C-Raf and B-Raf at very high concentrations ($\text{IC}_{50} \sim 7 \mu\text{M}$), which is over 1000 times higher than its potency for PI3K α . It displayed little to no

activity against all other kinases tested ($IC_{50} > 10 \mu M$) [1]. This indicates a clean off-target profile at its standard working concentrations.

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